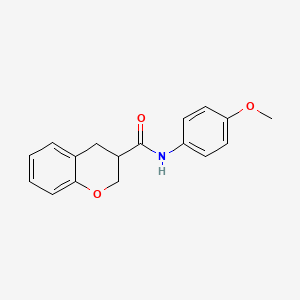
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a related compound, “N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide”, has a molecular formula of C21H16N2O3S and a molecular weight of 376.43.Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of novel heterocyclic compounds derived from precursors like visnaginone and khellinone, leading to the development of compounds with anti-inflammatory and analgesic properties. These synthesized compounds have been evaluated for their cyclooxygenase inhibition and show promising COX-2 selectivity and analgesic activity, highlighting the compound's role in medicinal chemistry for anti-inflammatory drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity and Antitumor Activities : Another study focused on the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, investigating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research underscores the compound's utility in generating new derivatives with potential antitumor activities, contributing to the search for novel cancer therapies (Hassan, Hafez, & Osman, 2014).
Antibacterial Agents : The design and synthesis of benzothiazolyl substituted pyrazol-5-ones have been explored for their promising antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis. This research indicates the compound's potential in the development of novel antibacterial agents, addressing the need for new treatments due to antibiotic resistance (Palkar et al., 2017).
Synthetic Organic Chemistry Applications
Chemical Synthesis Techniques : Studies have also delved into advanced synthetic techniques, such as the synthesis of analogs to known pharmaceuticals, demonstrating the compound's relevance in synthetic organic chemistry. These techniques enable the creation of novel compounds with potentially improved pharmacological profiles, aiding in the discovery of new drugs with enhanced efficacy and safety profiles (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
Novel Heterocyclic Compounds : The utility of 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride in synthesizing new polycyclic heteroaromatic compounds showcases the compound's role in the development of diverse chemical entities. These entities have potential applications in various fields of chemistry and pharmacology, further expanding the compound's scientific research applications (Patankar, Khombare, Khanwelkar, & Shet, 2008).
Mecanismo De Acción
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Propiedades
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,4-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-10-8-22(2)21-15(10)17(23)20-18-19-12(9-26-18)14-7-11-5-4-6-13(24-3)16(11)25-14/h4-9H,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLFHPKRUGFEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2839035.png)

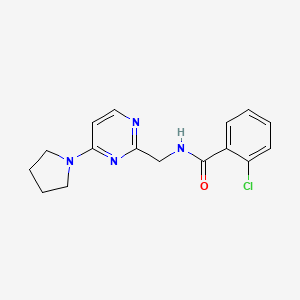
![[2-(2,5-Difluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2839040.png)
![3-Propan-2-yl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2839042.png)
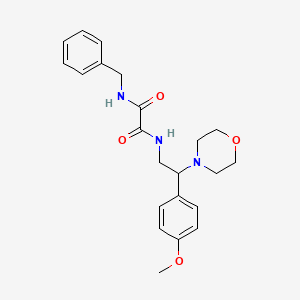
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2839045.png)
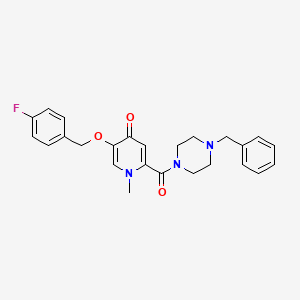
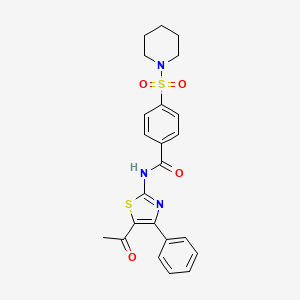
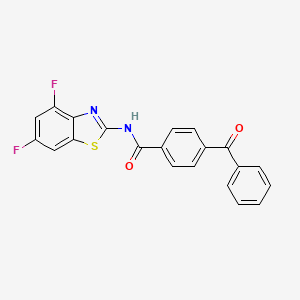

![8-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2839055.png)
